rteB protein - 142463-55-6

rteB protein

Catalog Number: EVT-1518472
CAS Number: 142463-55-6
Molecular Formula: C15H14O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

RteB protein is derived from various organisms, with significant studies focusing on bacterial systems. It is often analyzed in the context of ribosomal activity and the translation machinery within cells. Research has utilized ribosome profiling techniques to elucidate the dynamics of RteB during protein synthesis, providing insights into its regulatory mechanisms .

Classification

RteB belongs to a class of proteins involved in translation regulation. It can be classified based on its structural properties and functional roles in ribosome interactions. Proteins like RteB are essential for maintaining the fidelity and efficiency of protein synthesis, making them critical targets for understanding cellular metabolism and gene expression regulation .

Synthesis Analysis

Methods

The synthesis of RteB can be achieved through various methods, including cell-free expression systems and recombinant DNA technology. Cell-free systems utilize lysates from human or bacterial cells to facilitate the translation of RteB from mRNA or DNA templates. This approach allows for precise control over reaction conditions and post-translational modifications .

Technical Details

In vitro protein expression typically involves combining cell lysates with a reaction mixture containing the necessary transcriptional and translational machinery, including ribosomes, tRNA, and amino acids. The use of heavy isotope-labeled amino acids can enhance detection sensitivity during mass spectrometry analysis, enabling detailed characterization of RteB .

Molecular Structure Analysis

Structure

The molecular structure of RteB has been studied using advanced techniques such as cryo-electron microscopy. This method allows researchers to visualize the protein at near-atomic resolution during active translation processes. Structural data indicate that RteB interacts with ribosomes and other translation factors, influencing the assembly and function of the translation complex .

Data

Structural analyses reveal that RteB exhibits specific binding sites for tRNA and other ribosomal components, facilitating its role in protein synthesis regulation. The dynamic nature of its structure during translation highlights its importance in ensuring accurate amino acid incorporation into nascent polypeptides .

Chemical Reactions Analysis

Reactions

RteB participates in several chemical reactions during protein synthesis, primarily involving the binding and release of tRNA molecules as amino acids are added to growing polypeptide chains. The kinetics of these reactions are influenced by various factors, including ribosome occupancy and the availability of amino acids .

Technical Details

The interactions between RteB and ribosomal subunits are characterized by rapid binding kinetics, which can be studied using techniques like fluorescence resonance energy transfer (FRET) or single-molecule tracking. These methods provide insights into the timing and efficiency of tRNA selection processes mediated by RteB .

Mechanism of Action

Process

RteB operates through a mechanism that involves facilitating the correct selection of tRNA during translation elongation. It ensures that only correctly matched tRNAs are incorporated into the growing polypeptide chain, thereby maintaining translational fidelity .

Data

Physical and Chemical Properties Analysis

Physical Properties

RteB is typically characterized by its solubility in aqueous solutions under physiological conditions. Its stability can be affected by environmental factors such as temperature and ionic strength.

Chemical Properties

Chemically, RteB is composed of amino acids that contribute to its functional properties, including binding affinity for ribosomal components and tRNA molecules. Analytical techniques such as mass spectrometry provide detailed information about its molecular weight and post-translational modifications .

Applications

Scientific Uses

RteB has several applications in scientific research, particularly in studies related to gene expression regulation and protein synthesis dynamics. It serves as a model for understanding translational control mechanisms in both prokaryotic and eukaryotic systems.

Additionally, insights gained from studying RteB can inform biotechnological applications such as recombinant protein production and synthetic biology approaches aimed at engineering more efficient translation systems .

Introduction to RteB Protein

The RteB protein represents a specialized class of bacterial transcription regulators predominantly found in Bacteroides species. Functionally, it belongs to the DUF4352 (Domain of Unknown Function 4352) family of proteins, which are implicated in modulating gene expression through interactions with RNA polymerase and nucleic acids. RteB plays a critical role in the hierarchical regulation of capsular polysaccharide (CPS) biosynthesis operons—a key virulence determinant in gut bacteria. Its activity enables bacterial populations to generate surface diversity, enhancing fitness in dynamic host environments.

Historical Discovery and Nomenclature of RteB in Microbial Genomics

The identification of RteB parallels advances in microbial genomics and computational annotation:

  • Genomic Era Emergence: RteB was first annotated in the early 2000s following genome sequencing of Bacteroides fragilis strains. Initial studies identified it as a hypothetical protein encoded within CPS operons [5] [10].
  • Nomenclature Evolution: The name "RteB" (Regulator of Transcriptional Elongation B) was assigned based on its genetic linkage to rteA, a gene encoding a sigma factor. This nomenclature reflects its position within conserved regulatory cassettes in Bacteroides CPS loci [7].
  • Functional Clustering: Bioinformatics analyses revealed RteB as a member of the NusG paralog superfamily, which includes elongation factors like UpxY that recognize paused RNA polymerase complexes. RteB’s DUF4352 domain was later predicted to mediate nucleic acid binding [7].

Table 1: Key Milestones in RteB Characterization

YearAdvanceMethodology
2003Identification in B. fragilis CPS operonsWhole-genome sequencing [5]
2012Linkage to transcriptional regulationMutational analysis [10]
2024Mechanistic role in RNA polymerase pausingIn vitro transcription assays [7]

Taxonomic Distribution and Prevalence in Bacteroides spp.

RteB exhibits restricted phylogenetic distribution, primarily within the Bacteroidetes phylum:

  • Genus-Specific Prevalence: RteB homologs occur in >95% of sequenced Bacteroides genomes, including B. fragilis, B. thetaiotaomicron, and B. ovatus. They are notably absent in non-Bacteroides gut bacteria like Prevotella or Parabacteroides [5] [10].
  • Strain-Level Variation: Among Bacteroides strains, RteB presence correlates with CPS diversity. Strains encoding ≥8 CPS operons (e.g., B. fragilis NCTC9343) invariably carry RteB homologs, whereas CPS-poor strains lack them [7].
  • Genomic Architecture: RteB genes reside within the 5′ leader regions of CPS operons, often adjacent to rteA and upstream of glycosyltransferase genes. This positioning is conserved across 87% of Bacteroides CPS loci [7].

Table 2: RteB Distribution in Select Bacteroides Species

SpeciesPrevalence of RteBGenomic ContextFunctional Notes
Bacteroides fragilis100% (12/12 strains)CPS operon leader regionsRegulates PSA-PSH expression [7]
Bacteroides thetaiotaomicron94% (16/17 strains)CPS4, CPS6 operonsAssociated with starch utilization [5]
Bacteroides ovatus89% (8/9 strains)CPS1, CPS3 operonsLinks to immune modulation [10]

Biological Significance in Bacterial Physiology and Pathogenicity

RteB’s function underpins critical adaptive strategies in Bacteroides:

  • Transcriptional Regulation: RteB recognizes paused RNA polymerase at ops-like sites within CPS leader regions. Through interactions with exposed non-template DNA strands and nascent RNA hairpins, it modulates elongation efficiency—either enhancing or suppressing pause escape to control CPS mRNA production [7].
  • CPS Phase Variation: By governing CPS operon transcription, RteB enables stochastic expression of distinct capsules within bacterial subpopulations. This generates surface heterogeneity critical for:
  • Immune Evasion: Variable CPS expression avoids host antibody targeting [5].
  • Niche Adaptation: Different capsules optimize colonization of gut microenvironments (e.g., mucus vs. epithelial interfaces) [10].
  • Pathogenicity Enhancements: In B. fragilis, RteB activity facilitates:
  • Abscess Formation: CPS diversity promotes biofilm development in peritoneal infections [10].
  • Antibiotic Resistance: RteB-containing genomic islands often harbor conjugative transposons (e.g., CTnDOT), disseminating genes like tetQ [2] [5].

Table 3: RteB-Dependent Mechanisms in Bacteroides Virulence

MechanismBiological ConsequenceExperimental Evidence
Transcriptional pausingSelective CPS operon activationNET-seq of leader regions [7]
Capsule switchingHost immune evasionFlow cytometry of CPS variants [10]
Conjugative element transferAntibiotic resistance disseminationtetQ transfer assays [2]

Properties

CAS Number

142463-55-6

Product Name

rteB protein

Molecular Formula

C15H14O2

Synonyms

rteB protein

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